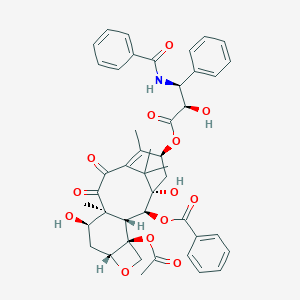
5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves multicomponent reactions. For example, one protocol reports the interaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one to yield the desired product .
Molecular Structure Analysis
The molecular structure of 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile includes a chlorinated pyridine ring, hydroxyl and cyano groups, and a methyl substituent. The compound’s InChI code is FZLKTIWBMWLFMA-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Analysis
- The novel protocols for synthesizing dihydropyridine derivatives, including chloro and methoxymethyl substituted pyridines, have been demonstrated, with their structures analyzed using X-ray diffraction, IR, NMR, and electronic spectroscopy. These studies highlight the compounds' crystalline structures, hydrogen bonding, and optical properties, such as absorption and fluorescence spectra (Jukić et al., 2010); (Cetina et al., 2010).
Optical and Junction Characteristics
- Research on pyridine derivatives has also delved into their optical functions, including absorption and fluorescence spectra, and their application in fabricating heterojunctions for electronic devices. These derivatives demonstrate potential in materials science for creating photosensors and devices with specific optical energy gaps and diode characteristics (Zedan, El ‐ Taweel, & El ‐ Menyawy, 2020).
Solvent and Temperature Effects
- The effects of solvents and temperature on the properties of dihydropyridine derivatives have been studied, providing insights into their solute-solvent interactions and the impact on various acoustical parameters. This research aids in understanding the compounds' behavior in different environments, which is crucial for their application in chemical engineering and pharmaceuticals (Baluja & Talaviya, 2016).
Domino Reactions and Heterocyclic Systems
- A notable advancement in the chemistry of dihydropyridine and related compounds is the development of domino reactions. These reactions enable the synthesis of complex heterocyclic systems with potential applications in drug development and materials science. Such studies expand the toolkit for synthesizing novel compounds with specific functional properties (Bondarenko et al., 2016).
Electrocatalytic Multicomponent Assembling
- The electrocatalytic multicomponent assembling technique has been applied to synthesize 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. This efficient approach highlights the compound's versatility in organic synthesis, offering a pathway to a broad range of derivatives with potential biological activity or material properties (Vafajoo et al., 2014).
properties
IUPAC Name |
5-chloro-6-hydroxy-4-methyl-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c1-3-4(2-9)6(11)10-7(12)5(3)8/h1H3,(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLKTIWBMWLFMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1Cl)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350659 |
Source


|
| Record name | 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
CAS RN |
139713-57-8 |
Source


|
| Record name | 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine](/img/structure/B176062.png)












![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)